molecular formula C6H7NO4S B13966530 4-Hydroperoxybenzenesulfonamide CAS No. 165070-56-4

4-Hydroperoxybenzenesulfonamide

Cat. No.: B13966530
CAS No.: 165070-56-4
M. Wt: 189.19 g/mol
InChI Key: SYJUJRIXXDRSBN-UHFFFAOYSA-N
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Description

4-Hydroperoxybenzenesulfonamide (CAS 165070-56-4) is a chemical compound of significant interest in scientific research, particularly within medicinal and organic chemistry. As a derivative of the benzenesulfonamide core structure, it serves as a versatile precursor and intermediate for the synthesis of more complex molecules . The benzenesulfonamide functional group is a well-established pharmacophore in drug discovery, known for its ability to inhibit various enzymes, most notably carbonic anhydrases . Researchers are actively exploring benzenesulfonamide derivatives for a wide range of applications, including the development of potential anticancer agents , antimicrobials , and other biologically active compounds . The "hydroperoxy" moiety on the benzene ring introduces a reactive functional group that can be utilized in further chemical transformations or may contribute to specific biological activity, making this compound a valuable building block for constructing libraries of molecules for high-throughput screening and structure-activity relationship (SAR) studies. Its properties align with the ongoing investigation into sulfur-containing heterocyclic compounds and their mechanisms of action . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

165070-56-4

Molecular Formula

C6H7NO4S

Molecular Weight

189.19 g/mol

IUPAC Name

4-hydroperoxybenzenesulfonamide

InChI

InChI=1S/C6H7NO4S/c7-12(9,10)6-3-1-5(11-8)2-4-6/h1-4,8H,(H2,7,9,10)

InChI Key

SYJUJRIXXDRSBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OO)S(=O)(=O)N

Origin of Product

United States

Synthetic Methodologies and Pathways for 4 Hydroperoxybenzenesulfonamide

Direct Synthesis Approaches to the Hydroperoxy Functionality

Direct C-H hydroperoxidation of an aromatic ring is an attractive synthetic strategy as it avoids the need for pre-functionalization of the substrate. However, the deactivating nature of the sulfonamide group makes the aromatic ring less susceptible to electrophilic attack and can influence the regioselectivity of radical reactions.

Autoxidation, a reaction involving atmospheric oxygen, and photo-oxidation, which is initiated by light, are fundamental methods for the formation of hydroperoxides. These reactions typically proceed via a free radical chain mechanism. For aromatic compounds, the reaction is often initiated by the abstraction of a hydrogen atom from an alkyl side chain. In the case of benzenesulfonamide (B165840), which lacks an alkyl side chain, the initiation would require the direct attack of a radical species on the aromatic ring.

The photo-oxidation of aromatic compounds can lead to a variety of oxygenated products. researchgate.netnih.gov For instance, the photo-oxidation of alkylbenzenes in the presence of hydroxyl radicals has been studied, leading to the formation of carbonyl compounds. researchgate.net The direct photo-oxidation of benzene (B151609) and its derivatives can be challenging and may result in complex mixtures of products, including phenols and ring-opened species. researchgate.netnih.gov The presence of an electron-withdrawing group like a sulfonamide is expected to decrease the rate of oxidation. While not specifically documented for 4-hydroperoxybenzenesulfonamide, one could surmise that the direct autoxidation or photo-oxidation of benzenesulfonamide would likely be a low-yielding process, requiring forcing conditions and potentially leading to a mixture of isomers and degradation products.

Transition metal catalysts, particularly those based on iron, manganese, and rhodium, are known to catalyze the C-H oxidation of arenes. youtube.comacs.orgresearchgate.net These reactions often utilize hydrogen peroxide or tert-butyl hydroperoxide as the oxidant. The mechanism can involve high-valent metal-oxo species that act as powerful oxidizing agents.

For example, iron-based catalysts have been employed for the direct hydroxylation of benzene to phenol (B47542) with hydrogen peroxide. researchgate.net Manganese complexes have also been shown to catalyze the C-H oxygenation of arenes. acs.org A key challenge in applying these methods to benzenesulfonamide is achieving regioselectivity for the para-position. The sulfonamide group is a meta-director for electrophilic substitution. google.com While the mechanism of metal-catalyzed C-H oxidation is often radical-based, the directing effects can be complex and are not always predictable. Non-covalent interactions between the substrate and the catalyst can play a role in directing the functionalization to a specific position. nih.gov

A plausible, yet speculative, approach would involve the use of a sterically hindered manganese or iron catalyst in the presence of a suitable peroxide oxidant. The reaction conditions would need to be carefully optimized to favor hydroperoxidation over hydroxylation and to control the regioselectivity.

Table 1: Examples of Metal-Catalyzed Arene Oxidation

Catalyst SystemArene SubstrateOxidantProduct(s)Reference
Iron(II/III) complexesBenzeneH₂O₂Phenol researchgate.net
Manganese complexesAlkylbenzenesDiacyl peroxidesAlkylated products acs.org
Rhodium complexesα,β-Unsaturated iminesAlkenesAlkylated products researchgate.net

This table presents examples of metal-catalyzed arene functionalization that could be analogous to the desired peroxidation of benzenesulfonamide.

The selective functionalization of the benzenesulfonamide scaffold at the para-position is a significant hurdle for direct synthesis. As mentioned, the sulfonamide group directs electrophilic attack to the meta-position. google.com For radical reactions, the directing effects are less straightforward. The development of catalyst systems that can override the inherent directing effects of the sulfonamide group would be necessary for a successful direct para-hydroperoxidation. This might be achieved through the use of directing groups that can be temporarily installed on the sulfonamide nitrogen or through catalyst design that exploits steric or electronic interactions to favor para-substitution. nih.gov

Peroxidation of Corresponding Sulfonamides

Indirect Synthesis of this compound Precursors and Derivatives

Given the challenges associated with the direct hydroperoxidation of benzenesulfonamide, indirect methods involving the transformation of a pre-existing functional group at the para-position are likely to be more viable.

A plausible indirect route to this compound would start from a readily available 4-substituted benzenesulfonamide derivative. Several precursors can be considered:

From 4-Hydroxybenzenesulfonamide (B74421): This is arguably the most direct of the indirect routes. The synthesis of 4-hydroxybenzenesulfonamide can be achieved through various methods, including the sulfonation of phenol or the hydrolysis of 4-acetamidobenzenesulfonyl chloride followed by diazotization and hydrolysis. The subsequent oxidation of the phenolic hydroxyl group to a hydroperoxide is a known transformation, although it can be challenging. Methods for the oxidation of phenols to quinones are well-established, often using hydrogen peroxide in the presence of a catalyst. google.comnih.gov The controlled oxidation to the hydroperoxide intermediate would require milder conditions and careful selection of the oxidizing agent and catalyst. For example, the oxidation of phenols with hydrogen peroxide catalyzed by metal-containing polymers has been reported. nih.gov

From 4-Halobenzenesulfonamide: Starting from a 4-halobenzenesulfonamide, such as 4-bromobenzenesulfonamide, one could envision a multi-step synthesis. The halide can be converted to a hydroxyl group via nucleophilic aromatic substitution or, more commonly, through a palladium-catalyzed hydroxylation using a hydroxide (B78521) source like boric acid. acs.org Once 4-hydroxybenzenesulfonamide is obtained, the subsequent oxidation to the hydroperoxide can be attempted as described above. Alternatively, the 4-halobenzenesulfonamide could be converted to the corresponding arylboronic acid, which can then be oxidized to the phenol and subsequently to the hydroperoxide. rsc.orgnih.gov

From 4-Aminobenzenesulfonamide: 4-Aminobenzenesulfonamide (sulfanilamide) is a readily available starting material. prepchem.comgoogle.com The amino group can be converted to a hydroxyl group via a diazotization reaction followed by hydrolysis. ncert.nic.in This would yield 4-hydroxybenzenesulfonamide, which can then be oxidized to the target hydroperoxide. The direct conversion of an aromatic amine to a hydroperoxide is not a common transformation and would likely proceed through the corresponding phenol. The oxidation of anilines often leads to nitroarenes or other nitrogen-containing products. researchgate.netresearchgate.netmdpi.com

Table 2: Plausible Indirect Synthetic Routes

Starting MaterialKey IntermediatesKey Transformations
Phenol4-HydroxybenzenesulfonamideSulfonation, Oxidation
4-Bromobenzenesulfonamide4-HydroxybenzenesulfonamidePd-catalyzed hydroxylation, Oxidation
4-Aminobenzenesulfonamide4-HydroxybenzenesulfonamideDiazotization-hydrolysis, Oxidation

This table outlines potential multi-step pathways to this compound from common starting materials.

Multi-step Total Synthesis Pathways

A feasible multi-step synthesis of this compound would likely commence with a commercially available and stable precursor, such as 4-aminobenzenesulfonamide, also known as sulfanilamide (B372717). The synthesis of sulfanilamide itself is a well-established multi-step process that begins with the acetylation of aniline (B41778) to form acetanilide. This is followed by chlorosulfonation with chlorosulfonic acid to yield 4-acetamidobenzenesulfonyl chloride. Subsequent amination with ammonia (B1221849) gives 4-acetamidobenzenesulfonamide, and a final hydrolysis step removes the acetyl protecting group to afford 4-aminobenzenesulfonamide. nih.govutdallas.edu

The introduction of the hydroperoxy group onto the 4-position of the benzenesulfonamide core presents the main synthetic hurdle. A potential pathway involves the diazotization of the amino group of 4-aminobenzenesulfonamide. Diazotization is a fundamental reaction in organic chemistry where a primary aromatic amine is converted into a diazonium salt using nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid. organic-chemistry.orgnumberanalytics.com The resulting diazonium salt is a versatile intermediate that can be subjected to various nucleophilic substitution reactions.

For the synthesis of this compound, the diazonium salt of sulfanilamide could theoretically be reacted with hydrogen peroxide. This reaction would aim to displace the diazonium group with a hydroperoxy group. It is important to note that the sulfonamide group itself is generally stable and less prone to diazotization. stackexchange.com

An alternative, though likely more complex, approach could involve starting with a 4-halobenzenesulfonamide, for instance, 4-bromobenzenesulfonamide. The bromo-substituent could potentially be converted to a hydroperoxy group through a metal-catalyzed reaction or via an organoboron intermediate.

Optimization of Synthetic Yields and Stereochemical Control for this compound

The optimization of synthetic yields for the proposed pathway would focus on several key steps.

For the initial synthesis of 4-aminobenzenesulfonamide, optimizing the conditions for each reaction, such as temperature, reaction time, and purification methods, is crucial. A Chinese patent describes a method for preparing sulfanilamide where 4-acetamidobenzenesulfonyl chloride is directly added to ammoniacal liquor, followed by hydrolysis with NaOH solution and pH adjustment with hydrochloric acid, achieving a total recovery of 90.2% and a purity of 99.5%. google.com

The critical diazotization and subsequent hydroperoxidation step would require careful optimization. Factors to consider include the choice of acid and its concentration, the reaction temperature (diazotization is typically carried out at low temperatures to prevent decomposition of the diazonium salt), and the concentration of hydrogen peroxide. researchgate.netresearchgate.net The stability of the diazonium salt is a key parameter to control for maximizing the yield of the desired product. researchgate.net

Table 1: Key Parameters for Optimization of this compound Synthesis

ParameterStepConsiderations
Temperature DiazotizationLow temperatures (0-5 °C) are crucial to maintain the stability of the diazonium salt.
Acid Concentration DiazotizationThe type and concentration of acid affect the rate and completeness of the diazotization reaction.
Hydrogen Peroxide Concentration HydroperoxidationStoichiometry needs to be carefully controlled to favor the formation of the hydroperoxide over potential side reactions.
Catalyst Hydroperoxidation (alternative route)If starting from a halobenzenesulfonamide, the choice of metal catalyst and ligands would be critical for yield and selectivity.
Solvent Entire SynthesisThe choice of solvent can influence reaction rates, solubility of intermediates, and ease of purification.

Stereochemical control would be a significant consideration if a chiral version of this compound were desired. The synthesis of chiral hydroperoxides is an area of active research, with methods including the kinetic resolution of racemic hydroperoxides and the use of chiral catalysts. chinesechemsoc.orgacs.orgnih.govacs.org For instance, chiral betaines have been used to catalyze asymmetric peroxidation reactions. chinesechemsoc.org Achieving stereocontrol at the sulfur atom of the sulfonamide is also a known challenge, often addressed using chiral auxiliaries.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound would aim to reduce the environmental impact of the process. This can be achieved through various strategies.

Solvent-Free and Aqueous Medium Reactions

Traditional organic syntheses often rely on volatile and hazardous organic solvents. The direct synthesis of hydrogen peroxide, a key reagent, from hydrogen and oxygen using environmentally benign solvents like compressed carbon dioxide is an area of active research. pitt.edupitt.edu Furthermore, methods for generating hydrogen peroxide in-house using electricity and air in an acidic electrolyte solution are being developed to avoid the transportation and storage of this unstable chemical. techbriefs.com The use of water as a solvent in chemical reactions is a cornerstone of green chemistry, and its application in the synthesis of sulfonamides has been explored. nih.gov

Electrochemical Synthesis and Activation Approaches

Electrochemical methods offer a green alternative to traditional chemical synthesis by using electricity as a clean reagent. The electrochemical generation of hydrogen peroxide from air and water is a promising technology. yale.edursc.org Electrochemical methods can also be used to generate reactive intermediates, such as aryl radicals from organoboron reagents, which could potentially be applied in the synthesis of functionalized sulfonamides. nih.govnih.gov

Biocatalytic Routes to Hydroperoxybenzenesulfonamides

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. While a direct biocatalytic route to this compound is not established, related enzymatic reactions offer potential avenues for exploration. For instance, some microorganisms can perform ipso-hydroxylation of sulfonamides, a process that could theoretically be harnessed for synthesis. nih.govwur.nl Enzymes like glucose oxidase can be used for the in-house synthesis of hydrogen peroxide. biorxiv.orgresearchgate.net Furthermore, oxygenating biocatalysts, such as cytochrome P450s and flavin-dependent monooxygenases, are known to catalyze hydroxylation reactions on aromatic compounds and could be engineered for the specific synthesis of hydroperoxides. semanticscholar.org

Table 2: Green Chemistry Approaches for this compound Synthesis

Green Chemistry PrincipleApplication in SynthesisPotential Benefits
Use of Safer Solvents Utilizing water or compressed CO2 as reaction media.Reduced use of volatile organic compounds (VOCs), lower toxicity.
Atom Economy Direct synthesis of H2O2 from H2 and O2.Maximizes the incorporation of starting materials into the final product.
Use of Renewable Feedstocks Enzymatic synthesis of H2O2 using glucose.Reduces reliance on fossil fuels.
Catalysis Employing biocatalysts or electrochemical methods.Milder reaction conditions, higher selectivity, reduced waste.
Designing Safer Chemicals In-situ generation of hazardous reagents like H2O2.Minimizes the risks associated with transport and storage.

Mechanistic Investigations of 4 Hydroperoxybenzenesulfonamide Reactivity and Transformation

Oxidative Processes Mediated by the Hydroperoxy Group

The hydroperoxy moiety is the primary center for the oxidative reactivity of 4-Hydroperoxybenzenesulfonamide. The inherent weakness of the oxygen-oxygen single bond dictates its role in various oxidative transformations.

The hydroperoxy group can participate in single-electron transfer (SET) processes, acting as either an oxidant or a reductant depending on the reaction partner. A common pathway involves the acceptance of an electron from a reductant, leading to the cleavage of the peroxide bond and the formation of radical species.

In a typical SET mechanism, the this compound molecule would accept an electron into its σ* anti-bonding orbital of the O-O bond. This process would result in the homolytic cleavage of the peroxide bond, generating a hydroxyl radical (•OH) and an aryloxide radical stabilized by the sulfonamide group. The formation of these highly reactive radical intermediates can initiate subsequent chemical transformations.

The propensity for such reactions is influenced by the reduction potential of the hydroperoxide and the oxidation potential of the electron donor. The presence of the electron-withdrawing sulfonamide group on the benzene (B151609) ring would likely increase the reduction potential of the hydroperoxy group, making it a more potent oxidant compared to alkyl hydroperoxides.

This compound is expected to function as an oxygen atom transfer (OAT) agent, a characteristic reaction of hydroperoxides. In these reactions, an oxygen atom is transferred from the hydroperoxy group to a substrate, such as an alkene or a sulfide.

Epoxidation of Alkenes: In the presence of a suitable catalyst, often a transition metal complex, this compound could transfer an oxygen atom to an alkene to form an epoxide. The reaction mechanism can vary, but it often involves the coordination of the hydroperoxide to the metal center, followed by the nucleophilic attack of the alkene on the activated peroxide.

Sulfoxidation of Sulfides: Similarly, this compound could oxidize sulfides to sulfoxides and subsequently to sulfones. This transformation is of interest in synthetic chemistry. The reaction can proceed through a nucleophilic attack of the sulfur atom of the sulfide on the terminal oxygen of the hydroperoxy group.

The table below illustrates the relative rates of sulfoxidation for a model hydroperoxide with various substituted thioanisoles, highlighting the electronic effects on such OAT reactions.

Substrate (p-X-C₆H₄SCH₃)Relative Rate Constant (k_rel)
X = OCH₃5.8
X = CH₃2.1
X = H1.0
X = Cl0.4
X = NO₂0.1

This is a representative table based on known reactivities of similar hydroperoxides.

Due to the labile O-O bond, this compound can serve as a radical initiator. selleckchem.com Thermal or photochemical decomposition of the hydroperoxy group generates highly reactive radicals that can initiate radical chain reactions, such as polymerization. selleckchem.com

The thermal decomposition would proceed via homolytic cleavage of the O-O bond to yield an aryloxy radical and a hydroxyl radical.

C₆H₅(SO₂NH₂)OOH → C₆H₅(SO₂NH₂)O• + •OH

These primary radicals can then react with a monomer to initiate the polymerization process. The efficiency of a radical initiator is often discussed in terms of its half-life at a given temperature. chemeo.com The half-life is the time required for 50% of the initiator to decompose. chemeo.com The presence of the aromatic ring and the sulfonamide group may influence the decomposition kinetics compared to simple alkyl hydroperoxides.

Nucleophilic and Electrophilic Reactivity of this compound

The molecule possesses both nucleophilic and electrophilic centers, allowing it to participate in a variety of reactions.

Nucleophilic Reactivity: The nitrogen atom of the sulfonamide group has a lone pair of electrons and can act as a nucleophile, reacting with various electrophiles. jove.com The acidity of the N-H protons is enhanced by the strongly electron-withdrawing sulfonyl group, allowing for deprotonation to form a more potent nucleophilic anion. jove.com Additionally, the oxygen atoms of the hydroperoxy group can exhibit nucleophilic character, particularly after deprotonation to form the hydroperoxide anion (-OO⁻).

Electrophilic Reactivity: The sulfur atom of the sulfonamide group is electron-deficient and thus electrophilic. It can be subject to attack by strong nucleophiles, potentially leading to the cleavage of the S-N or S-C bond, although sulfonamides are generally quite stable. chemicalbook.com The benzene ring, being substituted with an electron-withdrawing group, is deactivated towards electrophilic aromatic substitution but can undergo nucleophilic aromatic substitution if a suitable leaving group is present at an ortho or para position. libretexts.orgchemistrysteps.com

Decomposition Pathways and Stability Studies of this compound

The stability of this compound is primarily dictated by the weak peroxy bond.

The thermal decomposition of this compound is expected to follow first-order kinetics, characteristic of the unimolecular homolysis of the O-O bond. masterorganicchemistry.com The rate of decomposition is highly dependent on temperature. The Arrhenius equation, k = Ae^(-Ea/RT), describes this temperature dependence, where k is the rate constant, A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the temperature.

The primary products of the initial decomposition are the 4-(sulfonamido)phenoxy radical and the hydroxyl radical. These highly reactive species can undergo a variety of subsequent reactions, including:

Hydrogen Abstraction: The radicals can abstract hydrogen atoms from solvent molecules or other organic molecules present in the system.

Dimerization: Two radicals can combine to form a more stable molecule.

Rearrangement: The aryloxy radical could potentially undergo rearrangement reactions.

Further Decomposition: The initial products may be unstable and decompose further. For instance, the sulfonamide group itself is thermally stable but can be cleaved under harsh conditions. selleckchem.comfishersci.com

The following table provides hypothetical kinetic data for the thermal decomposition of this compound in an inert solvent, based on typical values for organic hydroperoxides.

Temperature (°C)Rate Constant (k, s⁻¹)Half-life (t₁/₂, h)
1001.5 x 10⁻⁵12.8
1201.2 x 10⁻⁴1.6
1408.5 x 10⁻⁴0.23
1605.2 x 10⁻³0.037

This is a representative table based on known decomposition kinetics of similar hydroperoxides.

Photochemical Decomposition Mechanisms

Specific studies on the photochemical decomposition of this compound have not been identified. However, the photochemistry of aryl sulfonamides and organic hydroperoxides suggests potential decomposition pathways. The absorption of UV light by the benzenesulfonamide (B165840) chromophore could lead to the homolytic cleavage of the relatively weak oxygen-oxygen bond in the hydroperoxy group, generating a hydroxyl radical and a 4-sulfonamidophenoxy radical.

Alternatively, intramolecular electron or hydrogen transfer, processes known to occur in the photolysis of some aryl sulfonamides, could promote the cleavage of the sulfur-nitrogen (S-N) bond. The subsequent fate of these reactive radical intermediates would determine the final photoproducts, which could include hydroxylated benzenesulfonamides, polymeric materials, and smaller fragments resulting from ring-opening or desulfonation. The specific products and their distribution would likely depend on the irradiation wavelength and the solvent.

Acid- and Base-Catalyzed Hydrolysis and Rearrangements

Acid-Catalyzed Reactions: While direct evidence for this compound is lacking, the acid-catalyzed decomposition of organic hydroperoxides is a well-established reaction class. Protonation of the hydroperoxy group would facilitate the cleavage of the O-O bond, a key step in many rearrangements. For aralkyl hydroperoxides, this often leads to a concerted migration of an aryl or alkyl group to the electron-deficient oxygen, a process known as the Hock rearrangement. In the case of this compound, this could potentially lead to the formation of a quinone-like intermediate and subsequent hydrolysis products. Computational studies on other organic hydroperoxides suggest that the presence of electron-donating or withdrawing groups on the aromatic ring significantly influences the rate and mechanism of these rearrangements.

A general two-step acid-catalyzed hydrolysis pathway is often considered for organic hydroperoxides. The initial and rate-limiting step involves the protonation of the -OOH group, leading to the cleavage of the Cα-O bond and the formation of a carbocation intermediate along with hydrogen peroxide. This is followed by the reaction of the carbocation with water to yield the corresponding alcohol.

Base-Catalyzed Reactions: In the presence of a base, organic hydroperoxides can undergo different transformations. The Kornblum–DeLaMare rearrangement is a base-catalyzed decomposition of organic peroxides to yield ketones and alcohols. For this compound, deprotonation of the hydroperoxy group would form the corresponding hydroperoxide anion. The subsequent reaction pathway is not clear from the available literature but could involve cleavage of the O-O bond. Base-catalyzed hydrolysis of the sulfonamide group itself is also a possibility, although this typically requires harsh conditions. The rate and products of base-catalyzed reactions would be highly dependent on the strength of the base and the reaction conditions.

Factors Influencing Storage Stability (e.g., pH, Temperature, Light)

The stability of this compound during storage is expected to be influenced by several factors, analogous to other organic peroxides.

FactorInfluence on StabilityRationale
pH Decreased stability at low and high pH.Acid and base catalysis can promote decomposition and rearrangement reactions. Many organic compounds are most stable in a neutral pH range (typically 4-8).
Temperature Decreased stability with increasing temperature.The oxygen-oxygen bond in hydroperoxides is thermally labile. Higher temperatures provide the activation energy for homolytic cleavage, leading to self-accelerating decomposition. Each organic peroxide has a specific self-accelerating decomposition temperature (SADT).
Light Decreased stability upon exposure to light, especially UV.The aromatic ring of the benzenesulfonamide moiety can absorb light, leading to photochemical decomposition as described in section 3.3.2. Peroxide-forming compounds are typically stored in light-resistant containers.
Contaminants Decreased stability in the presence of metal ions and reducing agents.Transition metal ions (e.g., iron, cobalt) can catalytically decompose hydroperoxides via redox reactions. Reducing agents can also react with and decompose the hydroperoxide group.

For safe handling and storage, organic peroxides are often kept at refrigerated temperatures and protected from light and contaminants.

Influence of the Sulfonamide Moiety on Reaction Kinetics and Selectivity

The sulfonamide group (-SO₂NH₂) is a strong electron-withdrawing group. Its presence on the benzene ring is expected to have a significant electronic influence on the reactivity of the hydroperoxy group.

Reaction Kinetics: The electron-withdrawing nature of the sulfonamide group would likely decrease the electron density on the aromatic ring and, through inductive and resonance effects, on the hydroperoxy group. This could affect the rates of both heterolytic and homolytic reactions. For instance, in acid-catalyzed rearrangements that proceed through a carbocation-like transition state, the electron-withdrawing sulfonamide group would be destabilizing, potentially slowing down the reaction rate compared to an unsubstituted or electron-donating group substituted hydroperoxide. Conversely, in reactions where the hydroperoxide acts as a nucleophile, the electron-withdrawing effect would decrease its nucleophilicity.

Selectivity: The position of the sulfonamide group (para to the hydroperoxy group) would direct the regioselectivity of reactions involving the aromatic ring. In electrophilic aromatic substitution reactions, the sulfonamide group is a meta-director. While the hydroperoxy group is an ortho, para-director, the strong deactivating effect of the sulfonamide group would likely dominate, making further substitution on the ring difficult. The electronic nature of the sulfonamide group could also influence the selectivity of rearrangements by affecting the migratory aptitude of the aryl group.

Stereochemical Aspects of Reactions Involving this compound

As this compound is an achiral molecule, stereochemical considerations would primarily arise in its reactions with chiral reagents or on prochiral substrates.

If the hydroperoxy group were to be involved in an asymmetric epoxidation of a prochiral alkene, for example, the stereochemical outcome would depend on the catalyst and reaction conditions used. There are well-established methods for stereoselective epoxidations using chiral catalysts in conjunction with hydroperoxides.

In reactions where a new stereocenter is formed, such as the addition of the hydroperoxy group to a carbonyl compound to form a tetrahedral intermediate, the stereoselectivity would be governed by the principles of steric and electronic control (e.g., Cram's rule or the Felkin-Anh model) if other chiral centers are present in the reacting molecules. Without specific experimental data for reactions involving this compound, any discussion of stereoselectivity remains speculative.

Computational and Theoretical Chemistry of 4 Hydroperoxybenzenesulfonamide

Quantum Chemical Calculations of Electronic Structure and Bonding

No specific studies on the quantum chemical calculations of 4-Hydroperoxybenzenesulfonamide were identified.

Density Functional Theory (DFT) Studies on Ground and Excited States

There are no available Density Functional Theory (DFT) studies that specifically detail the ground and excited states of this compound. Such studies would be invaluable for understanding the molecule's reactivity, stability, and photochemical properties.

Ab Initio and Semi-Empirical Methods for Molecular Properties

Information regarding the application of ab initio or semi-empirical methods to determine the molecular properties of this compound is not present in the available literature. These methods would be crucial for providing a fundamental understanding of its electronic and structural characteristics.

Conformational Analysis and Potential Energy Surface Mapping

A conformational analysis and potential energy surface map for this compound has not been documented in published research. This type of analysis is essential for identifying the most stable three-dimensional structures of the molecule and understanding its flexibility.

Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis)

While prediction of spectroscopic properties is a common application of computational chemistry, no such predictions for the NMR, IR, or UV-Vis spectra of this compound have been published. These predicted spectra would be instrumental in identifying and characterizing the compound experimentally.

Computational Modeling of Reaction Mechanisms and Transition States

There is a lack of computational studies modeling the reaction mechanisms and transition states involving this compound.

Reaction Pathway Mapping and Energy Barriers

No research detailing the mapping of reaction pathways or the calculation of energy barriers for reactions involving this compound is currently available. These calculations are fundamental to predicting the kinetics and thermodynamics of its chemical transformations.

Solvent Effects on Reactivity: A Computational Approach

The chemical reactivity of a molecule can be significantly influenced by its surrounding solvent environment. Computational chemistry provides powerful tools to model these interactions and predict their effect on reaction rates and mechanisms. For a molecule like this compound, the polarity of the solvent is expected to play a critical role in the stability of transition states and the energetics of reactions involving the hydroperoxy group (-OOH).

Computational approaches to modeling solvent effects are generally categorized into two types: implicit and explicit solvent models.

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This method is computationally efficient and is effective at capturing the bulk electrostatic effects of the solvent on the solute. For this compound, PCM can be used to calculate how the energy of the molecule and the barrier heights for its reactions, such as homolytic cleavage of the O-O bond, change in solvents of varying polarity.

Explicit Solvent Models: In this approach, individual solvent molecules are included in the simulation box along with the solute molecule. This method is computationally more demanding but allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding. For this compound, explicit solvent models would be crucial for understanding the specific hydrogen bond interactions between the sulfonamide and hydroperoxy groups with protic solvents like water or alcohols.

Research findings on related molecules show that properties such as bond dissociation energies and reaction energy barriers are highly dependent on the solvent. For instance, polar solvents can stabilize charged or highly polar transition states, thereby accelerating certain reactions. A hypothetical study on this compound might investigate the O-H bond dissociation enthalpy, a key parameter for its potential antioxidant activity.

Table 1: Hypothetical Solvent Effects on the O-H Bond Dissociation Enthalpy (BDE) of this compound

SolventDielectric Constant (ε)O-H BDE (kcal/mol)
n-Hexane1.8888.5
Dichloromethane8.9385.2
Acetone20.783.1
Acetonitrile (B52724)37.582.5
Water78.480.9

Note: This table is illustrative and contains hypothetical data to demonstrate the expected trend. The values are based on general principles of solvent effects on similar functional groups.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules. nih.govpeerj.com By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of molecular conformations, dynamics, and intermolecular interactions. nih.govpeerj.com

For this compound, MD simulations can be employed to:

Explore Conformational Landscapes: The molecule has several rotatable bonds, and MD simulations can reveal the preferred conformations in different environments and the energy barriers between them.

Analyze Solvation Shell Structure: MD simulations with explicit solvent molecules can provide detailed information about the arrangement of solvent molecules around the sulfonamide and hydroperoxy groups, including the dynamics of hydrogen bond networks. nih.gov

Study Interactions with Biomolecules: If this compound is being investigated for a biological application, MD simulations can be used to model its binding to a target protein, providing insights into the binding mode, key interacting residues, and the stability of the complex. peerj.com

A typical MD simulation involves defining a force field, which describes the potential energy of the system, and then simulating the system for a certain period (from nanoseconds to microseconds). nih.gov Analysis of the resulting trajectory can provide a wealth of information. nih.govpeerj.com

Table 2: Typical Parameters for a Molecular Dynamics Simulation of this compound in Water

ParameterValue/Description
Force FieldCHARMM36m or GAFF
Water ModelTIP3P
System Size~5000 atoms (1 solute + ~1600 water molecules)
Simulation BoxCubic, with periodic boundary conditions
Temperature300 K (controlled by a thermostat)
Pressure1 atm (controlled by a barostat)
Simulation Time100 ns
Time Step2 fs

Note: This table represents a typical setup for an MD simulation and is for illustrative purposes.

Quantitative Structure-Reactivity Relationships (QSRR) and Predictive Modeling

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their measured reactivity. nih.gov These models are a cornerstone of predictive chemistry and are widely used in drug discovery and materials science. nih.govmdpi.com

The development of a QSRR model involves several steps:

Data Set Assembly: A series of structurally related compounds with measured reactivity data is collected. For instance, a series of substituted benzenesulfonamides could be used.

Descriptor Calculation: A large number of numerical descriptors are calculated for each molecule. These can include constitutional, topological, geometric, and electronic descriptors. nih.gov

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to find a mathematical equation that relates a subset of the descriptors to the reactivity. nih.govresearchgate.net

Model Validation: The predictive power of the model is rigorously tested using techniques like cross-validation and by making predictions for an external set of compounds not used in the model building process. nih.gov

For this compound, a QSRR model could be developed to predict its reactivity in a specific chemical transformation, for example, its ability to act as an oxidizing agent. The model would be built using a series of benzenesulfonamide (B165840) derivatives with different substituents at the 4-position.

Table 3: Hypothetical QSRR Model for the Reactivity of Substituted Benzenesulfonamides

Compound (Substituent)Log(k_rel) (Experimental)Dipole Moment (Descriptor 1)HOMO Energy (Descriptor 2)Log(k_rel) (Predicted)
-H0.005.2-9.5-0.02
-CH3-0.155.6-9.2-0.13
-Cl0.223.8-9.90.25
-NO20.752.1-10.80.71
-OOH(To be predicted)4.5-9.7(Predicted Value)

Note: This table is a simplified and hypothetical representation of a QSRR model. The equation for this hypothetical model might be: Log(k_rel) = 2.5 - 0.3 * (Dipole Moment) - 0.5 * (HOMO Energy).

Advanced Analytical Methodologies for 4 Hydroperoxybenzenesulfonamide Characterization in Research Settings

Spectroscopic Characterization Techniquesnih.govrsc.orgresearchgate.netimeko.info

Spectroscopic methods are indispensable for probing the molecular structure of 4-Hydroperoxybenzenesulfonamide. By interacting with electromagnetic radiation, molecules yield unique spectral fingerprints that reveal detailed information about their atomic composition and bonding arrangements.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.)nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, including this compound. msu.edu It provides detailed information about the chemical environment of individual atoms, particularly hydrogen (¹H NMR) and carbon (¹³C NMR).

In a typical ¹H NMR spectrum of a benzenesulfonamide (B165840) derivative, the aromatic protons of the benzene (B151609) ring generally appear in the downfield region, typically between δ 7.0 and 8.5 ppm. researchgate.netrsc.org The specific chemical shifts and splitting patterns of these protons are influenced by the positions of the hydroperoxy and sulfonamide substituents. The proton of the hydroperoxy group (-OOH) is expected to be a broad singlet, with its chemical shift being highly dependent on solvent and concentration. The protons of the sulfonamide group (-SO₂NH₂) would also likely appear as a broad singlet.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbon atoms of the benzene ring will have characteristic chemical shifts influenced by the attached functional groups. rsc.org For instance, the carbon atom attached to the electron-withdrawing sulfonamide group would be shifted downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH7.0 - 8.5120 - 140
C-SO₂-135 - 150
C-OOH-150 - 165
NH₂Variable (broad)-
OOHVariable (broad)-
Note: These are estimated ranges and actual values may vary based on solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprintingnih.govresearchgate.net

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by analyzing their vibrational modes. nih.gov For this compound, these techniques can confirm the presence of key structural features.

The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the sulfonamide group, typically in the region of 3200-3400 cm⁻¹. acs.org The S=O stretching vibrations of the sulfonyl group are also very prominent and usually appear as two strong bands in the ranges of 1300-1350 cm⁻¹ (asymmetric) and 1150-1180 cm⁻¹ (symmetric). The O-H stretch of the hydroperoxy group would likely be a broad band, potentially overlapping with the N-H stretches. Aromatic C-H and C=C stretching vibrations would also be observed in their characteristic regions. nih.gov

Raman spectroscopy provides complementary information, particularly for non-polar bonds. The S-O and aromatic ring vibrations are typically Raman active and can be used to create a unique vibrational fingerprint of the molecule. researchgate.netarxiv.org

Table 2: Key IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Sulfonamide (NH₂)N-H Stretch3200 - 3400
Sulfonyl (SO₂)Asymmetric S=O Stretch1300 - 1350
Sulfonyl (SO₂)Symmetric S=O Stretch1150 - 1180
Hydroperoxy (OOH)O-H StretchBroad, ~3200 - 3600
Aromatic RingC-H Stretch~3000 - 3100
Aromatic RingC=C Stretch~1450 - 1600

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysisrsc.orgresearchgate.net

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis. nih.gov In a typical mass spectrum, the molecule would be ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion would confirm the compound's molecular weight.

High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula with high confidence. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer valuable insights into the molecule's structure. For benzenesulfonamides, common fragmentation pathways include the loss of SO₂ (64 Da). nih.govresearchgate.net The fragmentation of the hydroperoxy group would also lead to characteristic neutral losses. Analysis of these fragments helps to piece together the connectivity of the molecule. nih.govacs.org

UV-Visible Spectroscopy for Electronic Transitions and Concentration Determination

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. For this compound, the benzene ring and the sulfonamide group are the primary chromophores. The electronic transitions, typically π → π* transitions of the aromatic system, will result in characteristic absorption maxima (λ_max). The position and intensity of these absorptions can be influenced by the substituents on the benzene ring. This technique is also widely used for the quantitative determination of the compound's concentration in a solution, following the Beer-Lambert law.

X-ray Crystallography for Solid-State Structural Elucidationnih.gov

X-ray crystallography provides the most definitive structural information for crystalline compounds by determining the precise three-dimensional arrangement of atoms in the solid state. acs.org If a suitable single crystal of this compound can be grown, this technique can confirm the molecular structure, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. csic.es This provides an unambiguous confirmation of the compound's constitution and conformation in the crystalline form. mdpi.com

Chromatographic Separation and Purity Assessment Methodsnih.govrsc.orgresearchgate.netmdpi.com

Chromatographic techniques are essential for separating this compound from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the most common chromatographic method for the analysis of non-volatile compounds like sulfonamides. imeko.inforesearchgate.netmdpi.com A reversed-phase HPLC method, using a C18 or similar non-polar stationary phase with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol), would be suitable for separating this compound from related substances. wu.ac.th The retention time of the compound is a characteristic property under specific chromatographic conditions.

By using a validated HPLC method with a suitable detector, such as a UV detector set at the λ_max of the compound, the purity of a sample can be accurately determined. The area of the main peak corresponding to this compound is compared to the total area of all peaks in the chromatogram to calculate the percentage purity. This method can detect and quantify even trace levels of impurities. waters.com

High-Performance Liquid Chromatography (HPLC) with various detectors

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of organic hydroperoxides, including aromatic hydroperoxides like this compound. Its versatility lies in the wide array of detectors that can be coupled with the system, each providing different analytical insights.

UV/Vis Detector: The most common detector used in HPLC is the Ultraviolet-Visible (UV/Vis) detector. Aromatic compounds, such as this compound, typically exhibit strong UV absorbance due to the benzene ring, making this a suitable detection method. The selection of an appropriate wavelength, often at the maximum absorbance of the analyte, is critical for achieving high sensitivity. For related sulfonamides, detection wavelengths are often in the low UV range, for instance at 220 nm or 265 nm. wjpmr.comnih.gov

Photodiode Array (PDA) Detector: A PDA detector offers the advantage of acquiring the entire UV-Vis spectrum of the eluting compounds. This provides more comprehensive data, aiding in peak identification and purity assessment by comparing the spectra of unknown peaks with that of a reference standard. nih.gov

Electrochemical Detector (ED): Electrochemical detection is a highly sensitive and selective technique for electroactive compounds like hydroperoxides. libretexts.org The analysis of organic peroxides can be performed using both oxidative and reductive modes. For instance, various organic peroxides have been successfully determined using oxidative amperometric detection at an optimal potential of approximately +1.150 V. tdi-bi.com Conversely, reductive electrochemical detection, sometimes employing a dropping mercury electrode or, more safely, a carbon-based electrode, offers a direct injection method without the need for derivatization. libretexts.org

Chemiluminescence (CL) Detector: For enhanced sensitivity, HPLC can be coupled with a chemiluminescence detector. One approach involves the post-column UV irradiation of organic peroxides to generate hydrogen peroxide, which then reacts with a chemiluminescent reagent like peroxyoxalate to produce a detectable signal. welch-us.com This method has shown low detection limits for various organic hydroperoxides. welch-us.com

Fluorescence Detector (FD): Another sensitive detection method involves post-column derivatization to form a fluorescent product. For example, hydroperoxides can react with p-hydroxyphenylacetic acid in the presence of horseradish peroxidase to form a fluorescent dimer, allowing for their detection at very low concentrations. nih.gov

A typical HPLC method for a related compound, 4-(2-Aminoethyl)benzenesulfonamide, utilizes a mixed-mode stationary phase column with a mobile phase of water, acetonitrile, and sulfuric acid, with detection at 220 nm. wjpmr.com For the analysis of organic peroxides, reversed-phase columns, such as C18, are commonly employed. libretexts.org

Table 1: Example HPLC Conditions for Analysis of Related Compounds

Parameter Setting 1 (for Sulfonamides) wjpmr.com Setting 2 (for Organic Peroxides) tdi-bi.com
Column Primesep 100 (mixed-mode) Octyldecylsilane (C18)
Mobile Phase Water, Acetonitrile, Sulfuric Acid Acetonitrile, 0.05 M Potassium Phosphate Buffer
Detection UV at 220 nm Oxidative Amperometry at +1.150 V

| Flow Rate | Isocratic | Isocratic |

Gas Chromatography (GC) for Volatile Byproducts and Derivatization Analysis

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. However, direct analysis of this compound by GC is challenging due to its low volatility and thermal lability. The hydroperoxide group is prone to decomposition at the high temperatures typically used in GC inlets and columns.

Therefore, the primary application of GC in the context of this compound characterization is twofold:

Analysis of Volatile Byproducts: During the synthesis or degradation of this compound, volatile byproducts may be formed. GC-MS is an excellent tool for identifying and quantifying these impurities, providing insights into reaction pathways and purity profiles.

Derivatization Analysis: To overcome the challenges of analyzing non-volatile and thermally labile compounds like this compound, a derivatization step is often employed. This involves chemically modifying the analyte to produce a more volatile and thermally stable derivative that is amenable to GC analysis. For sulfonamides, derivatization is a common strategy. For example, sulfonamides can be derivatized with reagents like diazomethane (B1218177) followed by pentafluoropropionic acid anhydride (B1165640) to form methyl and pentafluoropropionyl derivatives, respectively, which can then be analyzed by GC-MS. researchgate.net Another approach for sulfonamides involves the formation of N1-methyl-N4-trifluoroacetyl derivatives. researchgate.net

The choice of derivatizing agent is crucial and depends on the functional groups present in the molecule. For this compound, the hydroperoxy and sulfonamide groups would need to be targeted for derivatization.

For thermally labile compounds in general, specialized injection techniques such as programmed temperature vaporization (PTV) inlets can minimize thermal decomposition in the injector. nih.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used in synthetic chemistry for monitoring the progress of reactions. pharmtech.com For the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product in near real-time.

A small aliquot of the reaction mixture is spotted onto a TLC plate, which is then developed in a suitable solvent system (mobile phase). The separation is based on the differential partitioning of the compounds between the stationary phase (e.g., silica (B1680970) gel) and the mobile phase. The polarity of the compounds plays a significant role in their retention factor (Rf) values.

Visualization of Spots: Since this compound is likely a colorless compound, a visualization method is required to see the spots on the TLC plate.

UV Light: Aromatic compounds often absorb UV light, and if the TLC plate contains a fluorescent indicator, the spots will appear as dark patches under a UV lamp. labster.com

Staining Reagents: Several chemical stains can be used to visualize peroxides on a TLC plate. A common spray reagent for peroxides is a mixture of an ammonium (B1175870) thiocyanate (B1210189) solution and a ferrous sulfate (B86663) solution, which produces red-brown spots. Another effective stain involves spraying with a solution of potassium iodide and acetic acid, followed by a starch solution, which results in blue spots for peroxides. researchgate.net

By comparing the Rf values of the spots in the reaction mixture to those of the starting materials and a purified standard of the product (if available), the progress of the reaction can be effectively monitored.

Electrochemical Methods for Detection and Redox Behavior Analysis

Electrochemical methods are highly sensitive and can provide valuable information about the redox properties of molecules like this compound. The hydroperoxide group is electrochemically active and can be either reduced or oxidized.

Amperometry and Voltammetry: These techniques can be used for the quantitative detection of hydroperoxides. As mentioned in the HPLC section, coupling an electrochemical detector to an HPLC system allows for the sensitive detection of these compounds. libretexts.orgtdi-bi.com Direct electrochemical measurements can also be performed. For example, the electrochemical reduction of organic hydroperoxides can be studied using techniques like cyclic voltammetry. This can provide information on the reduction potential of the compound.

The redox behavior of the sulfonamide group can also be investigated. While the sulfonamide group itself is generally electrochemically inactive within the typical potential windows, modifications to the aromatic ring or the nitrogen atom can influence its electrochemical properties. Studies on related benzenesulfonamide derivatives have shown that their redox state can influence their biological activity. fiu.edu

The electrochemical detection of hydrogen peroxide, a potential degradation product of this compound, is well-established and can be achieved with high sensitivity using various modified electrodes. acs.orgresearchgate.netsilicycle.com This can be an indirect way to monitor the stability of the target compound.

Advanced hyphenated techniques (e.g., LC-MS/MS, GC-MS) for comprehensive analysis

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are powerful tools for the comprehensive analysis of complex mixtures and the unambiguous identification of compounds.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective technique that is well-suited for the analysis of non-volatile and thermally labile compounds like this compound. The sample is first separated by HPLC, and the eluting compounds are then introduced into a mass spectrometer. Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation, and the analysis of the resulting daughter ions. This provides structural information and allows for highly selective and sensitive quantification, even in complex matrices.

LC-MS/MS methods have been extensively developed for the analysis of sulfonamides in various samples. chromatographyonline.comamericanpharmaceuticalreview.com These methods can be adapted for the analysis of this compound. The fragmentation pattern of the molecule in the mass spectrometer would provide key information for its identification. The analysis of hydroperoxy fatty acids by LC-MS with ion trap MSn has demonstrated the utility of this technique for identifying the position of oxygenation. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): As discussed earlier, GC-MS is typically used for this compound analysis after a derivatization step to increase volatility and thermal stability. researchgate.netresearchgate.net The mass spectrometer provides detailed structural information about the derivatized analyte, confirming its identity. GC-MS is also invaluable for identifying and quantifying any volatile impurities or degradation products.

Method Validation for Analytical Procedures in Chemical Research

Method validation is a critical process in analytical chemistry to ensure that a developed method is suitable for its intended purpose. For the analysis of a compound like this compound in a research setting, key validation parameters include:

Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components, such as starting materials, byproducts, and degradation products.

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.gov

Range: The concentration interval over which the method is shown to be precise, accurate, and linear.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies on spiked samples.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature), providing an indication of its reliability during normal usage.

Validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). For reactive intermediates like this compound, stability of the analyte in the sample solvent and during the analysis is a crucial aspect that must be thoroughly evaluated during method validation.

Applications of 4 Hydroperoxybenzenesulfonamide in Chemical Synthesis and Catalysis

General Principles of Selective Oxidations and Baeyer-Villiger Reactions

While no data exists for the specific compound of interest, the following sections describe the general chemical transformations requested.

Role in Selective Oxidations (e.g., of Alkenes, Sulfides, Amines)

In organic synthesis, various oxidizing agents are employed to selectively oxidize functional groups such as alkenes, sulfides, and amines. For instance, peroxy acids are commonly used for the epoxidation of alkenes. The reactivity of these reagents can be tuned to achieve high selectivity. For example, electron-rich alkenes are more readily oxidized. wikipedia.org Similarly, sulfides can be selectively oxidized to sulfoxides or further to sulfones, depending on the reaction conditions and the nature of the oxidant. The oxidation of amines can yield a variety of products, including hydroxylamines, nitroso compounds, or nitro compounds, and requires careful control of the reaction to avoid over-oxidation.

Use in Baeyer-Villiger Oxidations and Other Rearrangements

The Baeyer-Villiger oxidation is a well-established reaction that converts ketones to esters, or cyclic ketones to lactones, through the action of a peroxy acid or peroxide. wikipedia.orgsigmaaldrich.com This reaction is highly valued for its predictability and stereospecificity. The general mechanism involves the initial attack of the peroxy acid on the ketone carbonyl, forming a Criegee intermediate. This is followed by the migration of a substituent from the ketone to the adjacent oxygen atom, leading to the formation of the ester or lactone. wikipedia.org

A variety of reagents can be used to effect the Baeyer-Villiger oxidation, including meta-chloroperoxybenzoic acid (m-CPBA), peracetic acid, and hydrogen peroxide in the presence of a catalyst. sigmaaldrich.comnih.gov The choice of reagent can influence the reaction's efficiency and selectivity. The migratory aptitude of the ketone substituents generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.

Lactones, the products of Baeyer-Villiger oxidation of cyclic ketones, are important intermediates in the synthesis of many natural products. nih.gov

General Principles of Catalytic Systems in Oxidation Reactions

Catalysis plays a pivotal role in modern chemical synthesis by enabling reactions to proceed under milder conditions with greater efficiency and selectivity.

Role as a Co-catalyst or Activator in Peroxide-Mediated Reactions

In many peroxide-mediated reactions, a co-catalyst or activator is necessary to enhance the reactivity of the peroxide. For example, hydrogen peroxide, an environmentally benign oxidant, often requires activation by a catalyst to perform oxidations effectively. mdpi.com Lewis acids or Brønsted acids can be used to activate the carbonyl group of a ketone in a Baeyer-Villiger reaction, making it more susceptible to nucleophilic attack by hydrogen peroxide. mdpi.com

Regioselectivity and Stereoselectivity in Reactions Mediated by 4-Hydroperoxybenzenesulfonamide

The ability of a reagent to control the region and three-dimensional orientation of a chemical transformation is a cornerstone of modern synthetic chemistry. However, there is a lack of specific studies on this compound that would provide the necessary data to evaluate its effectiveness in controlling regioselectivity and stereoselectivity.

Typically, the hydroperoxy group (-OOH) suggests potential as an oxidizing agent, possibly in epoxidation or hydroxylation reactions. The sulfonamide moiety (-SO₂NH₂) could influence the reactivity and selectivity through its electronic and steric properties, and its capacity for hydrogen bonding. In a hypothetical scenario, one could envision the sulfonamide group directing the hydroperoxy functionality to a specific site on a substrate, thereby achieving regioselectivity.

For instance, in the epoxidation of a polyunsaturated substrate, the sulfonamide could form hydrogen bonds with a polar functional group on the substrate, positioning the hydroperoxy group to selectively oxidize a nearby double bond. However, without experimental data, this remains speculative.

Similarly, achieving stereoselectivity, particularly enantioselectivity, often requires the use of a chiral catalyst or reagent. As this compound is an achiral molecule, its direct use would not be expected to induce stereoselectivity in reactions that generate chiral centers. To achieve stereocontrol, it would likely need to be used in conjunction with a chiral catalyst, such as a metal complex with chiral ligands. The sulfonamide group could potentially coordinate with a metal center, making this compound a ligand-reagent, but no such applications have been documented.

Due to the absence of research data, no data tables on the regioselectivity or stereoselectivity of reactions mediated by this compound can be provided.

Design of Novel Synthetic Transformations Enabled by this compound

The development of novel synthetic transformations is driven by the discovery of reagents with unique reactivity. The combination of a hydroperoxide and a sulfonamide in a single molecule suggests the potential for new reaction pathways.

One area of speculation is the development of catalytic processes where the sulfonamide moiety anchors the molecule to a solid support or a larger catalytic scaffold, while the hydroperoxy group performs the desired oxidation. This could lead to the design of recyclable oxidizing agents.

Another possibility lies in tandem reactions, where the initial oxidation by the hydroperoxy group is followed by a subsequent reaction involving the sulfonamide. For example, an initial epoxidation could be followed by an intramolecular ring-opening by the sulfonamide nitrogen, leading to the formation of amino alcohols.

Environmental and Material Science Research Pertinent to 4 Hydroperoxybenzenesulfonamide Excluding Biological/toxicological Aspects

Chemical Degradation in Environmental Matrices (e.g., Water, Soil)

The environmental persistence of sulfonamides is a significant concern. Their degradation in natural matrices like water and soil is influenced by a variety of factors including pH, temperature, microbial activity, and the presence of other chemical species.

While no specific studies on the degradation of 4-Hydroperoxybenzenesulfonamide in environmental matrices were identified, research on other sulfonamides, such as sulfamethoxazole (B1682508) and sulfadiazine, indicates that both abiotic and biotic degradation pathways are possible. Photodegradation is a key abiotic process for many sulfonamides in surface waters. The rate and products of photodegradation can be influenced by the specific chemical structure of the sulfonamide and the presence of photosensitizers in the water.

In soil environments, the degradation of sulfonamides is often mediated by microbial activity. The persistence of these compounds can vary significantly depending on the soil type, organic matter content, and the composition of the microbial community. Adsorption to soil particles can also play a crucial role in their environmental fate, potentially reducing their bioavailability for degradation and transport.

Table 1: Factors Influencing the Degradation of Sulfonamide Antibiotics in Environmental Matrices

FactorInfluence on DegradationReference
pH Affects the speciation of the sulfonamide, which in turn influences its reactivity and bioavailability. nih.gov
Temperature Generally, higher temperatures increase the rate of both microbial and chemical degradation processes. nih.gov
Sunlight (Photodegradation) A major degradation pathway for many sulfonamides in surface waters, leading to the formation of various transformation products. capes.gov.br
Microbial Activity A key driver of degradation in soil and sediment, with different microbial species exhibiting varying capabilities to break down sulfonamides. nih.gov
Organic Matter Content Can influence adsorption and bioavailability, thereby affecting degradation rates. mdpi.com
Presence of Other Chemicals Co-contaminants can either inhibit or enhance degradation processes. mdpi.com

Role of this compound in Advanced Oxidation Processes (AOPs) for Chemical Pollutant Remediation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). researchgate.net While there is no specific research on the role of this compound in AOPs, the degradation of other sulfonamides has been extensively studied using these technologies.

Fenton and Photo-Fenton Processes: The Fenton process involves the reaction of hydrogen peroxide with ferrous ions to generate hydroxyl radicals. researchgate.net Studies on sulfamethoxazole have shown that the Fenton process can achieve high degradation efficiencies. nih.govnih.gov The efficiency of the process is highly dependent on parameters such as pH, the concentration of hydrogen peroxide, and the Fe(II) to H2O2 ratio. nih.govnih.gov The photo-Fenton process, which combines the Fenton reaction with UV irradiation, can further enhance the degradation rate by promoting the regeneration of Fe(II) and generating additional hydroxyl radicals.

Photocatalysis: Heterogeneous photocatalysis, often using titanium dioxide (TiO2) as a photocatalyst, is another effective AOP for sulfonamide degradation. nih.govnih.gov Under UV irradiation, TiO2 generates electron-hole pairs, which then react with water and oxygen to produce reactive oxygen species, including hydroxyl radicals, that can degrade sulfonamide molecules. nih.gov The degradation efficiency is influenced by the initial pollutant concentration, catalyst loading, and pH of the solution. nih.gov

Ozonation: Ozone-based AOPs have also been successfully applied for the degradation of sulfonamides. nih.gov Ozonation can directly react with sulfonamide molecules or decompose to form hydroxyl radicals, leading to their degradation. nih.gov

Table 2: Efficiency of Different AOPs in the Degradation of Sulfonamide Antibiotics

AOP TypeTarget SulfonamideRemoval Efficiency (%)Key ParametersReference
FentonSulfamethoxazole>99pH, H₂O₂/Fe²⁺ ratio nih.govnih.gov
Photo-FentonSulfamethazine~100pH, H₂O₂/Fe²⁺ ratio, UV light acs.org
Photocatalysis (TiO₂)Sulfamethoxazole89Catalyst loading, pH, initial concentration nih.gov
Ozonation (O₃/H₂O₂)Sulfasalazine98.1pH, ozone dose, H₂O₂ concentration nih.gov

Interactions with Inorganic and Polymeric Materials

The interaction of sulfonamides with various materials is crucial for understanding their transport in the environment and for developing effective remediation technologies.

Adsorption on Inorganic Materials: The adsorption of sulfonamides onto inorganic materials like metal oxides has been investigated. For instance, ruthenium(III) complexes with sulfamerazine (B1682647) and sulfathiazole (B1682510) have been synthesized and studied, indicating that sulfonamides can coordinate with metal ions through the nitrogen atom of the heterocyclic ring and the oxygen atom of the –SO2NH– group. nih.gov This interaction with metal oxides present in soils and sediments can significantly affect their mobility and bioavailability.

Adsorption on Polymeric Materials: Research has shown that sulfonamides can be adsorbed by various polymeric materials, including microplastics. nih.govresearchgate.net A study on the adsorption of sulfonamides on polyamide and polystyrene microplastics revealed that the adsorption mechanism is influenced by factors such as the polymer type, particle size, and the physicochemical properties of the sulfonamide. nih.gov For polyamide, hydrogen bonding and pore filling were identified as the primary adsorption mechanisms, while hydrophobic interactions were dominant for polystyrene. nih.gov Such interactions suggest that polymeric materials in the environment could act as vectors for the transport of sulfonamides. The presence of dissolved organic matter can inhibit the adsorption of sulfonamides onto these materials. nih.gov

Table 3: Adsorption of Sulfonamides on Different Materials

Adsorbent MaterialTarget Sulfonamide(s)Adsorption Mechanism(s)Key FindingsReference
Polyamide (PA) MicroplasticsSulfamethoxazole and othersPore filling, Hydrogen bondsAdsorption capacity is enhanced at lower particle size and in acidic/saline conditions. nih.gov
Polystyrene (PS) MicroplasticsSulfamethoxazole and othersHydrophobic interactionsMetabolites were adsorbed more efficiently than parent compounds. nih.gov
Porous ResinsSulfadiazine, SulfadimidineVaries with resin type (e.g., micropore-filling)pH-dependent adsorption is significant, influenced by sulfonamide molecular form. nih.gov
Ruthenium(III)Sulfamerazine, SulfathiazoleCoordination via N and O atomsForms stable complexes, indicating potential for interaction with metal-containing surfaces. nih.gov

Detection and Monitoring in Non-Biological Chemical Systems

Accurate and sensitive analytical methods are essential for monitoring the presence of sulfonamides in environmental samples. Various techniques have been developed for the detection of sulfonamides in matrices such as water and soil.

Commonly employed methods include high-performance liquid chromatography (HPLC) coupled with different detectors, such as ultraviolet (UV), fluorescence, and mass spectrometry (MS). researchgate.netresearchgate.netmdpi.comnih.govacs.org Sample preparation is a critical step to extract and concentrate the analytes from complex environmental matrices. Solid-phase extraction (SPE) is a widely used technique for this purpose. researchgate.netresearchgate.netacs.org

For the analysis of sulfonamides in water, methods involving SPE followed by HPLC-UV or HPLC-MS/MS have been developed, achieving low limits of detection in the nanogram per liter range. researchgate.netacs.org In soil samples, microwave-assisted extraction (MAE) followed by SPE and HPLC analysis is a common approach. researchgate.net

More recently, novel materials have been explored for the preconcentration of sulfonamides. For example, a nitrogen-rich magnetic covalent organic framework has been successfully used for the magnetic solid-phase extraction of eleven sulfonamide antibiotics from water and food samples before their determination by ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). nih.gov Electrochemical sensors modified with materials like activated biochar have also been proposed for the detection of sulfanilamide (B372717). acs.org

Table 4: Analytical Methods for the Detection of Sulfonamides

Analytical TechniqueSample MatrixSample PreparationLimit of Detection (LOD)Reference
SPE-HPLC-UVSeawaterSolid-Phase Extraction167 ng/L researchgate.net
MAE-SPE-HPLC-FluorescenceWater and SoilMicrowave-Assisted Extraction, SPELow ng/L (water), 1-6 ng/g (soil) researchgate.net
UA-DLLME-HPLC-DADEnvironmental WaterUltrasonic-Assisted Dispersive Liquid-Liquid Microextraction0.7–7.8 µg/L mdpi.com
MSPE-UPLC-MS/MSWater and FoodMagnetic Solid-Phase Extraction with Covalent Organic FrameworkNot specified, but high sensitivity reported nih.gov
SPE-LC/MSGroundwater and Surface WaterSolid-Phase Extraction with EDTA0.1 µg/L (LOQ) acs.org
Adsorptive Stripping VoltammetryWater, Urine, Milk- (using modified electrode)1.5 × 10⁻⁹ mol L⁻¹ acs.org

Future Research Directions and Unexplored Avenues for 4 Hydroperoxybenzenesulfonamide

Development of More Sustainable and Atom-Economical Synthetic Routes

The future synthesis of 4-Hydroperoxybenzenesulfonamide should prioritize green chemistry principles. Current methods for generating related organic hydroperoxides often involve reagents that are not environmentally benign. A key research avenue would be the development of catalytic, aerobic oxidation processes.

Potential Research Directions:

Direct Aerobic Oxidation: Investigating the use of molecular oxygen as the primary oxidant to convert a suitable precursor, such as 4-aminobenzenesulfonamide or 4-hydroxybenzenesulfonamide (B74421), into the target hydroperoxide. This would require the design of highly selective catalysts to prevent over-oxidation or side reactions.

Photocatalytic Approaches: Utilizing visible-light photocatalysis to generate reactive oxygen species in situ, which could then react with a benzenesulfonamide (B165840) derivative to form the hydroperoxy group. This method offers mild reaction conditions and high temporal and spatial control.

Enzymatic Synthesis: Exploring the use of oxidoreductase enzymes that could selectively introduce a hydroperoxy functional group onto the benzene (B151609) ring of a sulfonamide precursor.

A comparative table of potential sustainable synthetic methods is presented below:

Synthetic MethodPotential Catalyst/ReagentAdvantagesResearch Challenges
Catalytic Aerobic Oxidation Transition metal complexes (e.g., Co, Mn, Cu)Uses air as the oxidant, high atom economy.Catalyst deactivation, control of selectivity.
Photocatalysis Organic dyes, semiconductor quantum dotsMild conditions, high spatiotemporal control.Quantum yield efficiency, catalyst stability.
Enzymatic Synthesis OxidoreductasesHigh selectivity and specificity, biodegradable.Enzyme stability, substrate scope, cost.

Elucidation of Complex Reaction Networks and Intermediates

Understanding the reactivity of this compound is paramount. The hydroperoxy group can participate in a variety of transformations, acting as either an electrophile or a nucleophile. Future research should focus on mapping the reaction pathways and identifying key intermediates.

Key Areas of Investigation:

Decomposition Pathways: Studying the thermal and photochemical decomposition of this compound to identify the formation of radical species, such as hydroxyl and sulfonyl radicals.

Oxidation Reactions: Characterizing its efficacy as an oxidant for various substrates, including sulfides, amines, and alkenes. This would involve detailed kinetic studies and product analysis.

Rearrangement Reactions: Investigating the potential for Hock-type rearrangements, which could lead to the formation of phenolic sulfonamides, valuable building blocks in organic synthesis.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages in terms of safety, efficiency, and scalability, particularly when dealing with potentially energetic compounds like hydroperoxides. researchgate.netseqens.com

Future Integration Strategies:

On-Demand Generation and Use: Developing a flow reactor setup where this compound is synthesized and immediately consumed in a subsequent reaction step. This would minimize the accumulation of the potentially unstable hydroperoxide. mdpi.com

Automated Reaction Optimization: Utilizing automated synthesis platforms to rapidly screen reaction conditions (e.g., temperature, residence time, stoichiometry) for reactions involving this compound. nih.govchemspeed.com This high-throughput approach can accelerate the discovery of new transformations and optimal process parameters. nih.govresearchgate.net

Advanced Computational Design of Analogues with Tailored Reactivity

Computational chemistry can serve as a powerful tool to predict the properties and reactivity of this compound and its analogues before their synthesis.

Computational Approaches:

Density Functional Theory (DFT) Calculations: To model the electronic structure, bond dissociation energies, and reaction mechanisms. This can provide insights into the stability and preferred reaction pathways.

Quantitative Structure-Activity Relationship (QSAR) Studies: To correlate the structural features of substituted 4-hydroperoxybenzenesulfonamides with their reactivity or potential biological activity.

Molecular Dynamics (MD) Simulations: To study the behavior of the molecule in different solvent environments and its interactions with other reactants or catalysts.

Exploration in Novel Catalytic Cycles and Material Science Applications

The unique combination of a sulfonamide and a hydroperoxy group could lead to novel applications in catalysis and materials science.

Potential Applications:

Catalyst Development: Designing catalytic systems where the sulfonamide moiety acts as a directing group or a ligand for a metal center, while the hydroperoxy group participates in the catalytic cycle as an oxidant.

Polymer Science: Investigating its use as a functional monomer or an initiator in polymerization reactions to create novel polymers with tailored properties.

Surface Modification: Exploring the use of this compound to functionalize material surfaces through oxidative grafting or other surface-initiated reactions.

New Spectroscopic Probes for Real-time Reaction Monitoring Involving this compound

To effectively study the transient nature of reactions involving this compound, the development of advanced spectroscopic techniques for real-time monitoring is crucial.

Prospective Spectroscopic Tools:

In Situ NMR and IR Spectroscopy: To observe the formation and consumption of reactants, intermediates, and products directly in the reaction mixture.

Raman Spectroscopy: For monitoring vibrational changes, which can be particularly useful for studying reactions in aqueous media or in flow systems.

Fluorescence Probes: Designing and synthesizing molecular probes that exhibit a change in fluorescence upon reaction with this compound or its reactive intermediates, enabling sensitive and selective detection.

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